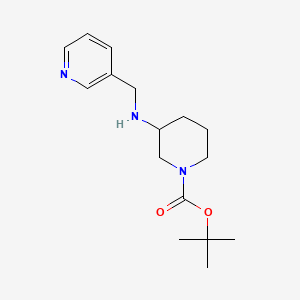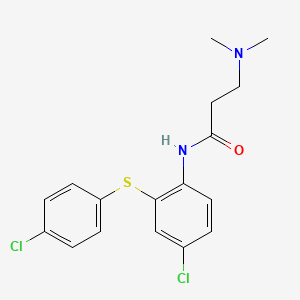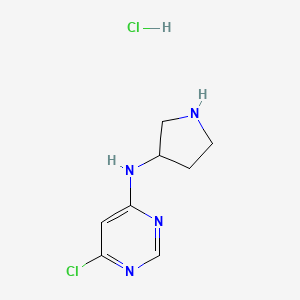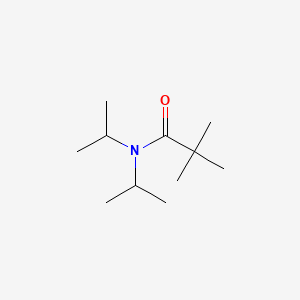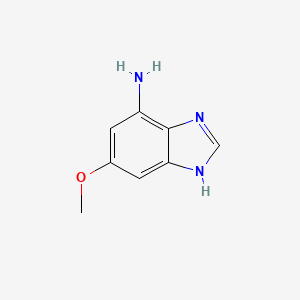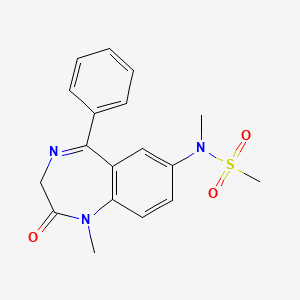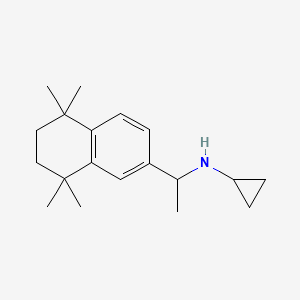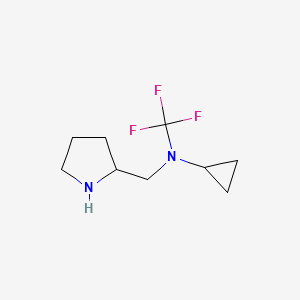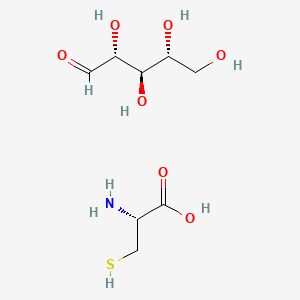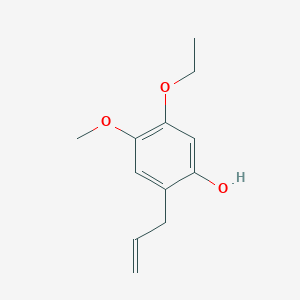![molecular formula C29H62O4Si2 B13957636 Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 55517-93-6](/img/structure/B13957636.png)
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester, also known as eicosanoic acid, 1,3-bis-(OTMS) propyl ester (β-glyceryl arachidate), is a derivative of eicosanoic acid. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups. The molecular formula of this compound is C29H62O4Si2, and it has a molecular weight of 530.9712 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester typically involves the esterification of eicosanoic acid with a glycerol derivative that has been protected with trimethylsilyl groups. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is not well-documented. its biological activities are likely related to its ability to interact with cellular membranes and proteins, modulating various biochemical pathways. The trimethylsilyl groups may also play a role in enhancing the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosanoic acid, TMS: Another derivative of eicosanoic acid with trimethylsilyl groups.
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: A similar compound with trimethylsilyl groups used for protecting hydroxyl groups.
Uniqueness
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is unique due to its specific structure, which includes two trimethylsilyl groups. This structure provides enhanced stability and protection for hydroxyl groups, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
55517-93-6 |
|---|---|
Formule moléculaire |
C29H62O4Si2 |
Poids moléculaire |
531.0 g/mol |
Nom IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-yl icosanoate |
InChI |
InChI=1S/C29H62O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(30)33-28(26-31-34(2,3)4)27-32-35(5,6)7/h28H,8-27H2,1-7H3 |
Clé InChI |
KCRAQFLKPNSNSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



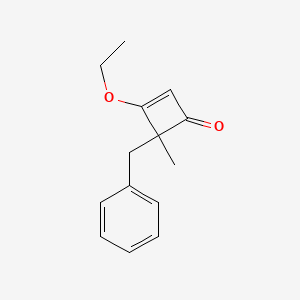
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
